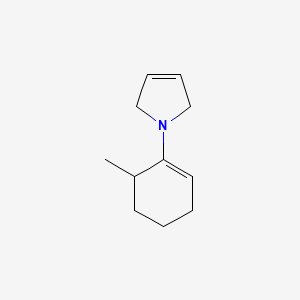
N,4-Dipropyl-4-heptanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,4-Dipropyl-4-heptanamine hydrochloride: is an organic compound belonging to the class of amines. It is characterized by the presence of a heptane backbone with two propyl groups attached to the nitrogen atom. This compound is typically used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method to synthesize N,4-Dipropyl-4-heptanamine hydrochloride is through the reaction of halogenoalkanes with ammonia.
Gabriel Synthesis: Another method involves the Gabriel synthesis, where phthalimide is used as a protected amine in an SN2 reaction. The phthalimide is deprotonated with a strong base, followed by the addition of an alkyl halide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using halogenoalkanes and ammonia under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: N,4-Dipropyl-4-heptanamine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of hydrogenation.
科学研究应用
Chemistry: N,4-Dipropyl-4-heptanamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex amine derivatives.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of N,4-Dipropyl-4-heptanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N,N-Dimethyl-4-heptanamine: This compound has a similar heptane backbone but with dimethyl groups instead of dipropyl groups.
N,N-Diethyl-4-heptanamine: Similar to N,4-Dipropyl-4-heptanamine hydrochloride but with diethyl groups.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
属性
CAS 编号 |
64467-50-1 |
|---|---|
分子式 |
C13H30ClN |
分子量 |
235.84 g/mol |
IUPAC 名称 |
propyl(4-propylheptan-4-yl)azanium;chloride |
InChI |
InChI=1S/C13H29N.ClH/c1-5-9-13(10-6-2,11-7-3)14-12-8-4;/h14H,5-12H2,1-4H3;1H |
InChI 键 |
ZKCONOBIUZGDMP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)(CCC)[NH2+]CCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


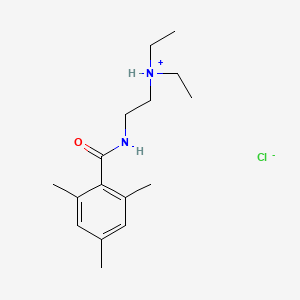
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)

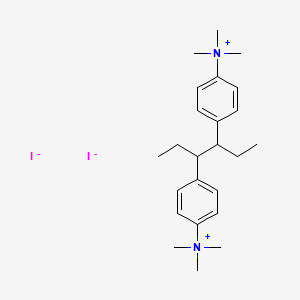

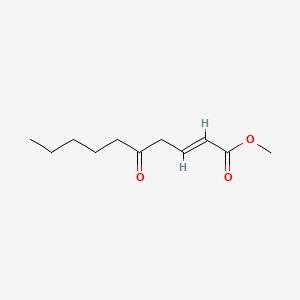


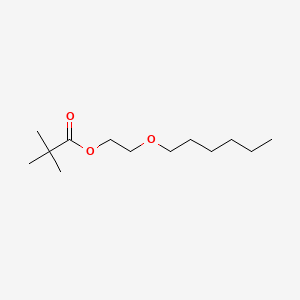


![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
![5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13762352.png)
